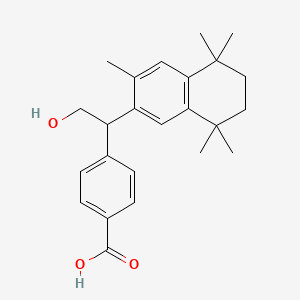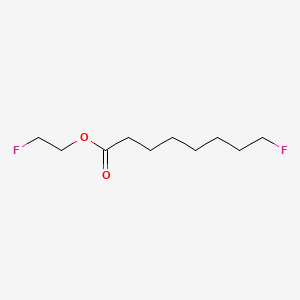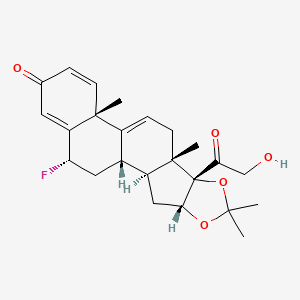
6alpha-Fluoro-21-hydroxy-16alpha,17-(isopropylidenedioxy)pregna-1,4,9(11)-triene-3,20-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6alpha-Fluoro-21-hydroxy-16alpha,17-(isopropylidenedioxy)pregna-1,4,9(11)-triene-3,20-dione is a synthetic steroid compound It is characterized by the presence of a fluorine atom at the 6alpha position, a hydroxyl group at the 21 position, and an isopropylidenedioxy group at the 16alpha,17 positions
Métodos De Preparación
The synthesis of 6alpha-Fluoro-21-hydroxy-16alpha,17-(isopropylidenedioxy)pregna-1,4,9(11)-triene-3,20-dione involves multiple steps, starting from readily available steroid precursors. The key steps in the synthetic route include:
Fluorination: Introduction of the fluorine atom at the 6alpha position using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Hydroxylation: Introduction of the hydroxyl group at the 21 position through oxidation reactions using reagents like pyridinium chlorochromate (PCC).
Isopropylidenedioxy Formation: Protection of the 16alpha,17-diol as an isopropylidenedioxy group using acetone and an acid catalyst.
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Análisis De Reacciones Químicas
6alpha-Fluoro-21-hydroxy-16alpha,17-(isopropylidenedioxy)pregna-1,4,9(11)-triene-3,20-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 21 position can be oxidized to form a ketone using oxidizing agents like PCC or Jones reagent.
Reduction: The carbonyl groups at the 3 and 20 positions can be reduced to hydroxyl groups using reducing agents such as sodium borohydride (NaBH4).
Substitution: The fluorine atom at the 6alpha position can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) and methanol, as well as catalysts like palladium on carbon (Pd/C).
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor for the synthesis of other steroid compounds.
Biology: Investigated for its effects on cellular processes and potential as a biochemical tool.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and immunosuppressive properties.
Industry: Utilized in the development of steroid-based pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 6alpha-Fluoro-21-hydroxy-16alpha,17-(isopropylidenedioxy)pregna-1,4,9(11)-triene-3,20-dione involves its interaction with specific molecular targets and pathways. The fluorine atom at the 6alpha position enhances the compound’s binding affinity to steroid receptors, leading to modulation of gene expression and cellular responses. The hydroxyl group at the 21 position and the isopropylidenedioxy group at the 16alpha,17 positions contribute to the compound’s stability and bioavailability.
Comparación Con Compuestos Similares
6alpha-Fluoro-21-hydroxy-16alpha,17-(isopropylidenedioxy)pregna-1,4,9(11)-triene-3,20-dione can be compared with other similar compounds, such as:
Dexamethasone: A synthetic glucocorticoid with anti-inflammatory and immunosuppressive properties.
Prednisolone: A corticosteroid used to treat various inflammatory and autoimmune conditions.
Betamethasone: Another synthetic glucocorticoid with similar therapeutic effects.
The uniqueness of this compound lies in its specific structural modifications, which enhance its binding affinity and stability compared to other steroids.
Propiedades
Fórmula molecular |
C24H29FO5 |
|---|---|
Peso molecular |
416.5 g/mol |
Nombre IUPAC |
(1S,2S,4R,8S,9S,13R,19S)-19-fluoro-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-11,14,17-trien-16-one |
InChI |
InChI=1S/C24H29FO5/c1-21(2)29-20-11-16-14-10-18(25)17-9-13(27)5-7-22(17,3)15(14)6-8-23(16,4)24(20,30-21)19(28)12-26/h5-7,9,14,16,18,20,26H,8,10-12H2,1-4H3/t14-,16+,18+,20-,22-,23+,24-/m1/s1 |
Clave InChI |
OWYYBZCZRKXXDX-STXDDNLESA-N |
SMILES isomérico |
C[C@]12CC=C3[C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)CO)C[C@@H](C5=CC(=O)C=C[C@]35C)F |
SMILES canónico |
CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4=CCC3(C2(O1)C(=O)CO)C)C)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


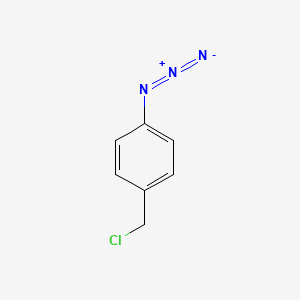
![(3R)-1,2,3,4-Tetrahydro-2-[(4-methoxyphenyl)sulfonyl]-3-isoquinolinecarboxylic Acid](/img/structure/B13426962.png)
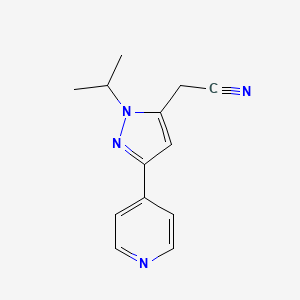
![5-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-fluoro-2-methylaniline](/img/structure/B13426969.png)
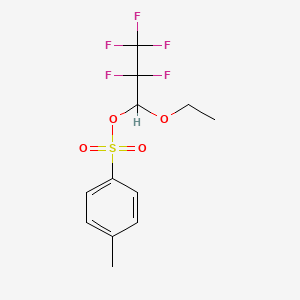

![1-isopropyl-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B13426978.png)
![2-[[6-Amino-5-(4-bromophenyl)-4-pyrimidinyl]oxy]-ethanol](/img/structure/B13426982.png)
![(Z)-2-(5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-N'-hydroxyacetimidamide](/img/structure/B13426984.png)
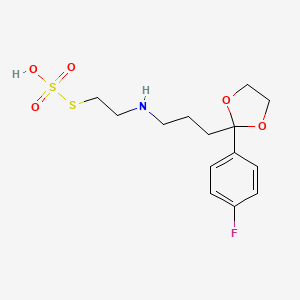
![2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide](/img/structure/B13426998.png)
![azetidin-3-yl(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanone](/img/structure/B13427006.png)
